molecular formula C17H17NO4 B14506513 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one CAS No. 64780-22-9

1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one

Cat. No.: B14506513
CAS No.: 64780-22-9
M. Wt: 299.32 g/mol
InChI Key: ZIGNKABLFIYARZ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a butanone backbone with a methoxyphenyl group at one end and a nitrophenyl group at the other. Aromatic ketones are known for their diverse applications in organic synthesis, pharmaceuticals, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Example Reaction:

    Reactants: 4-Methoxybenzoyl chloride, 4-Nitrobenzene, Aluminum chloride

    Conditions: Anhydrous conditions, reflux

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction of the nitro group to an amine group.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C), Sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., Br₂), Nucleophiles (e.g., NaOH)

Major Products Formed

    Oxidation: 4-Methoxybenzoic acid, 4-Nitrobenzoic acid

    Reduction: 4-Methoxyphenyl-2-(4-aminophenyl)butan-1-one

    Substitution: Halogenated derivatives, substituted aromatic compounds

Scientific Research Applications

1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the methoxy and nitro groups can influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-phenylbutan-1-one: Lacks the nitro group, leading to different reactivity and applications.

    1-(4-Nitrophenyl)-2-phenylbutan-1-one:

Uniqueness

1-(4-Methoxyphenyl)-2-(4-nitrophenyl)butan-1-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical and physical properties

Properties

CAS No.

64780-22-9

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-(4-nitrophenyl)butan-1-one

InChI

InChI=1S/C17H17NO4/c1-3-16(12-4-8-14(9-5-12)18(20)21)17(19)13-6-10-15(22-2)11-7-13/h4-11,16H,3H2,1-2H3

InChI Key

ZIGNKABLFIYARZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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